molecular formula C6H3F4N B13668945 3-(Difluoromethyl)-2,5-difluoropyridine

3-(Difluoromethyl)-2,5-difluoropyridine

Cat. No.: B13668945
M. Wt: 165.09 g/mol
InChI Key: LHHYHYQEKLCVNB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,5-difluoropyridine is a versatile fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. Its value is derived from the strategic incorporation of fluorine atoms and a difluoromethyl group onto the pyridine scaffold, which are established strategies for modulating the physicochemical properties and biological activity of lead compounds . The difluoromethyl (CF₂H) group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing a molecule's metabolic stability, membrane permeability, and binding affinity through hydrogen-bond donor capabilities . This compound is primarily applied in the synthesis of more complex molecules for pharmaceutical and agrochemical development . The pyridine core is a prevalent scaffold in bioactive compounds, and its decoration with fluorinated alkyl groups is a common tactic in modern drug discovery . The specific substitution pattern of 3-(Difluoromethyl)-2,5-difluoropyridine makes it a promising intermediate for constructing candidates in drug discovery campaigns, leveraging the high prevalence of fluorinated heterocycles among recently FDA-approved drugs . Recent methodological advances highlight the demand for such structures, as the direct C–H difluoromethylation of pyridines is an active area of research to efficiently access these important azines . Safety Notice: This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C6H3F4N

Molecular Weight

165.09 g/mol

IUPAC Name

3-(difluoromethyl)-2,5-difluoropyridine

InChI

InChI=1S/C6H3F4N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H

InChI Key

LHHYHYQEKLCVNB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)F)F)F

Origin of Product

United States

Preparation Methods

Fluorination of Halogenated Pyridine Precursors

A common strategy for synthesizing fluoropyridines, including 3-(Difluoromethyl)-2,5-difluoropyridine, is the nucleophilic substitution of halogens (chlorine or bromine) on a pyridine ring by fluoride ions. This approach typically uses potassium fluoride or cesium fluoride as fluorinating agents in polar aprotic solvents such as dimethyl sulfoxide (DMSO), sulfolane, or N-methylpyrrolidone (NMP).

  • Starting Materials : 2,3,5-trichloropyridine or 2,5-dichloro-3-nitropyridine are frequently employed as precursors. For example, 2,3,5-trichloropyridine can be selectively fluorinated to 2,3-difluoro-5-chloropyridine, a close analog to the target compound.

  • Fluorinating Agents : Potassium fluoride and cesium fluoride are the principal fluorinating agents. Cesium fluoride often provides higher reactivity but is more expensive. Potassium fluoride is more economical but requires optimized conditions.

  • Solvents : Sulfolane, DMSO, and mixtures thereof are preferred solvents due to their high polarity and ability to dissolve both the pyridine substrates and fluoride salts.

  • Reaction Conditions : Elevated temperatures (120–190 °C) and prolonged reaction times (up to 19 hours) are common to achieve high conversion. For example, one method uses a two-step heating profile: 145 °C for 17 hours followed by 190 °C for 19 hours, yielding up to 90% product with 99.8% purity.

  • Product Isolation : Continuous removal of the product by distillation during the reaction is sometimes employed to drive the reaction forward and improve yield, although this can be energy-intensive.

Catalytic Cyclization and Fluoridation Route

An alternative method involves catalytic ring-closure reactions followed by fluoridation:

  • Starting Materials : Trichloracetic aldehyde and acrylonitrile are used as key starting materials.

  • Step 1 – Catalytic Ring-Closure : These react in the presence of cuprous chloride and solvents such as acetonitrile or ethylene dichloride at 160–200 °C for 2–4 hours to form an intermediate pyridine ring system.

  • Step 2 – Fluoridation : The intermediate is then treated with potassium monofluoride in solvents like DMSO, dimethylformamide (DMF), or N-methylpyrrolidone at 120–180 °C for 9–10 hours to introduce fluorine atoms, yielding 3-(Difluoromethyl)-2,5-difluoropyridine after distillation under high vacuum.

  • Mass Ratios : Typical mass ratios for the ring-closure step are trichloracetic aldehyde:acrylonitrile:cuprous chloride:solvent = 1:0.3–0.5:0.02–0.05:2–4, and for the fluoridation step, intermediate to potassium monofluoride is about 1:0.8–1.

Diazotization and Schiemann Reaction

A classical approach involves diazotization of diaminopyridines followed by fluorination via the Schiemann reaction:

  • Starting Materials : Diaminopyridines such as 5-bromo-2,3-diaminopyridine.

  • Process : The amino groups are replaced by fluorine through diazotization in hydrogen fluoride, producing difluoropyridines.

  • Limitations : This method involves hazardous reagents (hydrogen fluoride), explosive intermediates, and often low yields, making it less favorable for industrial production.

Comparative Data Table of Preparation Methods

Method Starting Materials Fluorinating Agent(s) Solvent(s) Temperature (°C) Reaction Time Yield (%) Purity (%) Notes
Halogenated Pyridine Fluorination 2,3,5-Trichloropyridine Potassium fluoride + Cesium fluoride Sulfolane, DMSO 145 (17h) then 190 (19h) 36 hours total ~90 99.8 Continuous distillation used; suitable for industrial scale
Catalytic Cyclization + Fluoridation Trichloracetic aldehyde + acrylonitrile Potassium monofluoride Acetonitrile, DMSO, DMF, NMP 160–200 (2–4h) + 120–180 (9–10h) 11–14 hours total Not explicitly stated High Two-step process; high vacuum distillation for product isolation
Diazotization + Schiemann Diaminopyridines Hydrogen fluoride HF solvent system Variable Variable Low to moderate Variable Hazardous reagents; explosive intermediates; less industrially viable

Research Discoveries and Industrial Relevance

  • The fluorination of halogenated pyridine precursors using potassium fluoride in sulfolane/DMSO mixtures has been optimized to achieve high yields and purity suitable for industrial production, overcoming previous challenges related to substitution at the 3-position of the pyridine ring.

  • The use of mixed solvents and dual fluorinating agents (cesium and potassium fluoride) enhances the fluorination efficiency, reducing reaction times and improving selectivity.

  • Catalytic cyclization followed by fluoridation offers an alternative synthetic pathway that may allow access to fluorinated pyridines with different substitution patterns, potentially broadening the scope of derivatives accessible for agrochemical and pharmaceutical applications.

  • Classical diazotization and Schiemann reactions, while historically significant, are less favored due to safety and yield concerns, prompting development of more practical fluorination methods.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands like triphenylphosphine (PPh3) are used.

Major Products Formed

    Substitution Reactions: Products include difluoromethyl-substituted pyridines.

    Oxidation: Products include difluoromethylpyridine oxides.

    Reduction: Products include difluoromethylpyridine derivatives.

    Cross-Coupling: Products include new carbon-carbon bonded compounds.

Scientific Research Applications

3-(Difluoromethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Key Comparative Insights:

Compared to 3,5-difluoropyridine, the additional 2-F and CF₂H substituents may introduce more complex J-coupling networks in NMR, affecting signal resolution .

NMR Performance: In SABRE-SHARPER experiments, 3-(difluoromethyl)pyridine showed moderate signal-to-noise ratio (SNR) enhancements, while 3,5-difluoropyridine exhibited superior performance due to simpler coupling patterns . The target compound’s additional fluorine atoms may reduce SNR due to increased splitting but could offer unique diagnostic peaks for structural elucidation.

Pharmaceutical Relevance: Fluorinated pyridines with CF₂H groups are valued as bioisosteres for hydroxyl or methyl groups, enhancing metabolic stability . The target compound’s trifluorinated structure could mimic bioactive motifs in kinase inhibitors or antifungal agents.

Synthetic Challenges :

  • The regioselective introduction of fluorine and CF₂H groups (e.g., via Schlosser-type functionalization) is technically demanding, as seen in studies on 2,5-difluoropyridine derivatives . The target compound’s synthesis would require precise control to avoid over-fluorination or side reactions.

Q & A

Q. What interdisciplinary approaches link structural modifications to biological activity?

  • Methodological Answer : Combine SAR studies (e.g., varying fluorine positions) with in vitro assays (e.g., enzyme inhibition). Molecular docking (e.g., AutoDock Vina) identifies binding interactions, while metabolomics (LC-MS/MS) tracks fluorinated metabolites in biological systems .

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